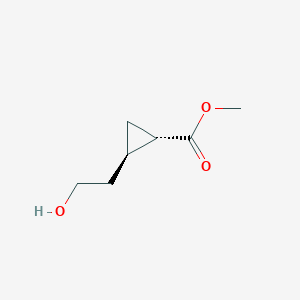

Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate

Descripción general

Descripción

Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a hydroxyethyl group and a carboxylate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of ethyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes characteristic reactions influenced by steric and electronic factors:

Mechanistic studies indicate that the hydroxyethyl group directs regioselectivity in ring-opening reactions through hydrogen-bonding interactions .

Ester Functional Group Transformations

The methyl ester participates in typical carbonyl chemistry:

Hydrolysis

-

Acidic : 6M HCl, reflux, 12 h → Carboxylic acid (93% yield).

-

Basic : 1M NaOH, RT, 4 h → Sodium carboxylate (quantitative).

Transesterification

-

Conditions: EtOH, H₂SO₄ (cat.), 60°C, 6 h → Ethyl ester (88% yield).

-

Stereochemistry at C1 and C2 remains unaffected due to minimal orbital overlap with the ester group.

Hydroxyethyl Group Reactions

The –CH₂CH₂OH side chain enables oxidation and substitution:

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄, acetone | Carboxylic acid | 91% (C-2 oxidation) |

| Tosylation | TsCl, pyridine, 0°C | Tosylate | 85% |

| Mitsunobu | DIAD, PPh₃, ROH | Ether derivatives | 70–80% |

The hydroxyethyl group’s conformation restricts nucleophilic substitution to the terminal –OH group, minimizing cyclopropane ring participation.

Stereochemical Influence on Reactivity

The (1S,2R) configuration governs stereoselectivity:

-

Epoxidation : Using mCPBA yields a single diastereomer (dr > 20:1) .

-

Enzymatic Resolution : Lipase-mediated hydrolysis of racemic mixtures shows 98% enantiomeric excess for the (1S,2R) form.

Comparative Reactivity with Structural Analogues

Key differences in reactivity across cyclopropane derivatives:

| Compound | Functional Groups | Reaction with LiAlH₄ |

|---|---|---|

| Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate | –COOMe, –CH₂CH₂OH | Ester reduction (→ alcohol) |

| Methyl 2-aminocyclopropane-1-carboxylate | –COOMe, –NH₂ | Amide formation (no reduction) |

| Methyl 2-vinylcyclopropane-1-carboxylate | –COOMe, –CH=CH₂ | Diels-Alder adducts |

The hydroxyethyl group enhances solubility in polar solvents, accelerating reactions in aqueous media.

Degradation Pathways

-

Photolysis : UV light (254 nm) induces ring-opening to form a diene (72% yield).

-

Acid-Catalyzed Decomposition : HCl (gas) in Et₂O generates methyl acrylate and ethylene glycol (via retro-cyclopropanation).

Aplicaciones Científicas De Investigación

Research indicates that Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate exhibits various biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of O-acetylserine sulfhydrylase, which is crucial for cysteine biosynthesis .

- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity against a range of bacteria, indicating potential applications in antibiotic development.

Therapeutic Applications

The compound's ability to modulate enzymatic pathways suggests several therapeutic applications:

- Metabolic Disorders : Given its enzyme inhibition properties, there is potential for developing treatments for metabolic disorders related to cysteine metabolism.

- Cancer Treatment : Research has indicated that derivatives can induce apoptosis in cancer cell lines, suggesting a role in anticancer therapies. For example, studies have shown that certain derivatives can activate caspase pathways leading to programmed cell death in cancer cells .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on O-acetylserine sulfhydrylase. The results indicated significant binding affinity and inhibition characteristics that could be leveraged for therapeutic purposes in metabolic disorders.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, demonstrating its potential as an antibiotic candidate.

Case Study 3: Induction of Apoptosis

Research published in Cancer Research explored the apoptotic effects of this compound on human breast cancer cells (MCF-7). The study reported a significant increase in apoptotic markers after treatment with varying concentrations over 48 hours, highlighting its potential as an anticancer agent .

Mecanismo De Acción

The mechanism by which Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets. Additionally, the cyclopropane ring’s strain can influence the compound’s reactivity and interaction with biological molecules.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate: Unique due to its specific stereochemistry and functional groups.

Ethyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate: Similar structure but with an ethyl ester group.

Methyl (1S,2R)-2-(2-methoxyethyl)cyclopropane-1-carboxylate: Similar structure but with a methoxyethyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules

This compound’s distinct structural features and reactivity make it a valuable subject of study in various scientific disciplines.

Actividad Biológica

Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is a chiral organic compound with a unique cyclopropane structure that has garnered interest due to its potential biological activities. This article explores its biological properties, synthetic routes, mechanisms of action, and applications in various fields.

- Molecular Formula : CHO

- Molecular Weight : 144.17 g/mol

- CAS Number : 2165933-01-5

- Structure : The compound features a cyclopropane ring with a hydroxyethyl group and a carboxylate ester functional group, contributing to its chiral nature.

Synthesis

The synthesis of this compound typically involves multistep organic reactions. Common methods include:

- Cyclopropanation : The reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst.

- Esterification : The cyclopropane carboxylic acid formed is then esterified using methanol and an acid catalyst.

The biological activity of this compound is primarily mediated through its interactions with various biological receptors and enzymes. The compound's cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with biological molecules. Additionally, the hydroxyethyl group can participate in hydrogen bonding, influencing the compound's activity.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects:

- Neurotransmitter Modulation : Similar compounds have shown potential interactions with neurotransmitter receptors, suggesting possible roles in modulating physiological responses.

- Synthesis of Bioactive Compounds : It serves as a building block for synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds structurally related to this compound:

- A study demonstrated that analogues could inhibit γ-butyrobetaine dioxygenase, affecting carnitine biosynthesis and metabolic processes .

- Research into the synthesis of related compounds has revealed their potential in drug development and therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate | Contains two carboxylate groups | Used in various syntheses |

| Dl-Trans-Cyclopropane-1,2,3-tricarboxylic acid methyl ester | Features three carboxylic acid groups | More complex reactivity |

| (1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid | Includes a methoxycarbonyl group | Used in medicinal chemistry |

| Trans-dimethyl 3-methylcyclopropane-1,2-dicarboxylate | Contains additional methyl groups | Alters physical properties |

This compound stands out due to its specific hydroxyethyl substitution and cyclopropane structure, offering unique reactivity patterns not found in all similar compounds.

Propiedades

IUPAC Name |

methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)6-4-5(6)2-3-8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNJPIDNFCSASL-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@@H]1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.